1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)- is an organic compound characterized by its biphenyl structure with two methoxymethoxy substituents at the 2,2' positions. This compound is part of a broader class of biphenyl derivatives that are notable for their applications in organic synthesis and materials science. The presence of methoxymethoxy groups enhances the compound's solubility and reactivity, making it valuable in various chemical reactions.
The compound can be synthesized from commercially available starting materials, particularly using biphenyl derivatives as precursors. Various research studies and synthesis protocols document methods to produce this compound effectively, often involving reactions under controlled conditions to optimize yield and purity .
1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)- belongs to the class of biphenyl compounds, specifically categorized as an aromatic ether due to the presence of ether linkages in the methoxymethoxy groups. It is also classified under chiral ligands, which are essential in asymmetric synthesis.
The synthesis of 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)- typically involves:
A typical synthesis protocol involves:
The molecular formula of 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)- is . The structure features:
COCOC1=C(C=C(C=C1)OCOC)C=CC=C
ZOFDTPITOLBPIZ-UHFFFAOYSA-N
1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)- can undergo various chemical transformations:
Common reagents for these reactions include:
The mechanism of action for 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)- primarily revolves around its reactivity due to the functional groups present:
Relevant data includes:
Property | Value |
---|---|
Melting Point | Not specified |
Boiling Point | Not specified |
Density | Not specified |
1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)- has several scientific uses:
This compound exemplifies the versatility of biphenyl derivatives in both synthetic chemistry and industrial applications.
CAS No.: 15302-16-6
CAS No.: 7759-46-8
CAS No.: 21105-15-7
CAS No.: 53905-12-7
CAS No.: 55337-75-2